4-Chloro-6-ethoxyquinazoline

Catalog No.
S1529131
CAS No.
155960-92-2
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-ethoxyquinazoline

CAS Number

155960-92-2

Product Name

4-Chloro-6-ethoxyquinazoline

IUPAC Name

4-chloro-6-ethoxyquinazoline

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3

InChI Key

GNWPZLGHHNOKML-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl

Synonyms

4-CHLORO-6-ETHOXY-QUINAZOLINE

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl

Anti-tumor Activity Evaluation

The Specific Scientific Field: The specific scientific field for this application is Medicinal Chemistry Research, particularly in the area of anti-tumor activity evaluation .

A Comprehensive and Detailed Summary of the Application: 4-Chloro-6-ethoxyquinazoline is used in the design and synthesis of novel 4,6,7-substituted quinazoline derivatives . These derivatives are evaluated for their antiproliferative activities against human cancer cell lines .

A Detailed Description of the Methods of Application or Experimental Procedures: The methods involve the design, synthesis, and evaluation of a series of novel 4,6,7-substituted quinazoline derivatives . The antiproliferative activities of these compounds are tested against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 .

A Thorough Summary of the Results or Outcomes Obtained: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells . Additionally, compound 22s could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase .

Synthesis of Quinazoline Derivatives

The Specific Scientific Field: This application falls under the field of Organic Synthesis, specifically in the synthesis of quinazoline derivatives .

A Comprehensive and Detailed Summary of the Application: 4-Chloro-6-ethoxyquinazoline is used in the synthesis of quinazoline derivatives . These derivatives are important due to their wide range of biological and pharmacological properties .

A Detailed Description of the Methods of Application or Experimental Procedures: The methods involve the design, synthesis, and evaluation of a series of novel quinazoline derivatives . The synthesis of these compounds is often achieved through transition metal-catalyzed reactions .

Material Science

The Specific Scientific Field: This application is in the field of Material Science .

A Comprehensive and Detailed Summary of the Application: 4-Chloro-6-ethoxyquinazoline is used in the development of functional organic materials .

A Detailed Description of the Methods of Application or Experimental Procedures: The methods involve the design and synthesis of functional organic materials using 4-Chloro-6-ethoxyquinazoline .

4-Chloro-6-ethoxyquinazoline is a chemical compound belonging to the quinazoline family, characterized by its unique structure that includes a chloro group and an ethoxy substituent. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3 with a molecular weight of approximately 197.65 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

  • Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
  • Reduction Reactions: The ethoxy group can be reduced to form an alcohol or further transformed into other functional groups.
  • Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity and potential applications.

These reactions make 4-chloro-6-ethoxyquinazoline a versatile building block for synthesizing more complex molecules.

4-Chloro-6-ethoxyquinazoline exhibits promising biological activity, particularly as an inhibitor of specific kinases involved in cancer signaling pathways. Its structural features allow it to interact with targets such as:

  • Tyrosine Kinases: Inhibiting these kinases can disrupt signaling pathways that promote tumor growth and proliferation.
  • Aurora Kinase: This interaction may lead to cell cycle arrest and apoptosis in cancer cells.

Research indicates that compounds within the quinazoline class often show anticancer properties, making 4-chloro-6-ethoxyquinazoline a candidate for further investigation in cancer therapy.

The synthesis of 4-chloro-6-ethoxyquinazoline typically involves several steps:

  • Formation of the Quinazoline Core: This can be achieved through the condensation of anthranilic acid with appropriate reagents under acidic or basic conditions.
  • Chlorination: The quinazoline core is chlorinated at the 4-position using reagents like phosphorus oxychloride or thionyl chloride.
  • Ethoxylation: The introduction of the ethoxy group can be accomplished through etherification reactions using ethyl alcohol and a suitable catalyst.

These methods highlight the compound's complexity and potential for modification to enhance its biological activity.

4-Chloro-6-ethoxyquinazoline has several applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of kinase inhibitors, particularly those targeting cancer pathways.
  • Pharmaceutical Development: Its ability to inhibit specific enzymes makes it valuable for developing new therapeutic agents.
  • Biological Research: The compound is used in studies investigating cellular signaling pathways and drug interactions.

Studies involving 4-chloro-6-ethoxyquinazoline have demonstrated its interactions with various biological targets. For instance, it has been shown to inhibit kinase activity, which is crucial for regulating cell growth and survival. These interactions are essential for understanding how this compound may function as a therapeutic agent in cancer treatment.

Several compounds share structural similarities with 4-chloro-6-ethoxyquinazoline, each possessing unique features that influence their biological activity:

Compound NameMolecular FormulaUnique Features
4-ChloroquinazolineC9H7ClN2C_9H_7ClN_2Simpler analog with only a chloro group at the 4-position
6-EthoxyquinazolineC9H10N2OC_9H_{10}N_2OLacks chloro substituent but retains ethoxy group
4-Chloro-7-methoxyquinazolineC9H8ClN3OC_9H_8ClN_3OContains a methoxy group at the 7-position
ErlotinibC18H19ClN4O3SC_{18}H_{19}ClN_{4}O_{3}SA well-known cancer drug; structurally related but more complex

Uniqueness

4-Chloro-6-ethoxyquinazoline stands out due to its combination of both chloro and ethoxy groups, which can significantly affect its solubility, reactivity, and interactions with biological targets. This unique structural arrangement may enhance its pharmacological properties compared to other quinazoline derivatives.

XLogP3

2.8

Wikipedia

4-chloro-6-ethoxyquinazoline

Dates

Modify: 2023-08-15

Explore Compound Types